6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one
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Overview
Description
6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a cyclopropylmethyl group at the 2nd position of the pyridazinone ring. Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor followed by the introduction of the cyclopropylmethyl group. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,4-dimethylpyridin-3-amine: Another brominated pyridazinone with different substituents.
3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile: A more complex pyridazinone derivative with additional functional groups.
Uniqueness
6-Bromo-2-(cyclopropylmethyl)pyridazin-3(2H)-one is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-2-(cyclopropylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-4-8(12)11(10-7)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKZBBATABCWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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